molecular formula C4H8ClNO2S B3006087 2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide CAS No. 1855705-79-1

2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide

Cat. No.: B3006087
CAS No.: 1855705-79-1
M. Wt: 169.62
InChI Key: NWKATPHBIKVOFF-UHFFFAOYSA-N
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Description

2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is a chemical compound with the molecular formula C4H8ClNO2S and a molecular weight of 169.63 g/mol . This compound is known for its unique structure, which includes a chloroacetamide group and a dimethyl(oxo)-lambda6-sulfanylidene moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide typically involves the reaction of chloroacetyl chloride with dimethyl sulfoxide (DMSO) under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

    Substitution Products: Various derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Sulfides.

    Hydrolysis Products: Corresponding acids and amines.

Scientific Research Applications

2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of metabolic enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is unique due to its combination of a chloroacetamide group and a dimethyl(oxo)-lambda6-sulfanylidene moiety. This unique structure imparts distinctive chemical properties, making it valuable in various research applications .

Properties

IUPAC Name

2-chloro-N-[dimethyl(oxo)-λ6-sulfanylidene]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S/c1-9(2,8)6-4(7)3-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKATPHBIKVOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)CCl)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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